molecular formula C22H20FN5O2 B10994722 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10994722
M. Wt: 405.4 g/mol
InChI Key: LNXXBCBTHCIXTI-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , is a synthetic compound with a complex structure. Let’s break it down:

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]: This part contains an indole ring with a fluorine substitution and an ethyl group.

    1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Here, we have an indazole ring, a pyrrolidine ring, and a carboxamide group.

Preparation Methods

Synthetic Routes::

    Indole Synthesis: Start with 5-fluoroindole and react it with ethyl bromide to form the N-[2-(5-fluoro-1H-indol-3-yl)ethyl] intermediate.

    Indazole Formation: Combine the N-[2-(5-fluoro-1H-indol-3-yl)ethyl] intermediate with hydrazine to yield the indazole ring.

    Pyrrolidine Ring Formation: React the indazole intermediate with a suitable ketone (e.g., cyclohexanone) to form the pyrrolidine ring.

    Carboxamide Formation: Finally, introduce the carboxamide group using appropriate reagents.

Industrial Production:: The industrial synthesis of Compound X involves optimizing the above steps for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

    Oxidation: Compound X can undergo oxidation reactions, converting functional groups (e.g., indole) to their corresponding oxides.

    Reduction: Reduction reactions can reduce the carbonyl group in the pyrrolidine ring.

    Substitution: Substitution reactions may occur at the fluorine or other reactive positions.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are used.

    Major Products: The major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemistry: Used in synthetic methodologies and as a building block.

    Biology: Studied for interactions with biological targets.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20FN5O2/c23-15-5-6-18-17(10-15)13(11-25-18)7-8-24-22(30)14-9-20(29)28(12-14)21-16-3-1-2-4-19(16)26-27-21/h1-6,10-11,14,25H,7-9,12H2,(H,24,30)(H,26,27)

InChI Key

LNXXBCBTHCIXTI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CNC5=C4C=C(C=C5)F

Origin of Product

United States

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